![molecular formula C9H4BrNO3 B1410364 4-Bromo-5-cyano-2-formylbenzoic acid CAS No. 1805486-23-0](/img/structure/B1410364.png)
4-Bromo-5-cyano-2-formylbenzoic acid
Description
Synthesis Analysis
The synthesis of a similar compound, “5-cyano-2-formylbenzoic acid”, has been reported in the literature . The procedure involves a Br-Li exchange on isopropyl 2-bromo-5-cyanobenzoate, followed by formylation . This process was carried out using continuous flow-flash chemistry, which is a technique that allows for the generation of highly reactive organometallic intermediates .Molecular Structure Analysis
The molecular structure of “4-Bromo-5-cyano-2-formylbenzoic acid” can be represented by the formula C9H4BrNO3. It is related to “4-cyano-2-formylbenzoic acid”, which has the InChI code 1S/C9H5NO3/c10-4-6-1-2-8 (9 (12)13)7 (3-6)5-11/h1-3,5H, (H,12,13) and the InChI key AUHZESRDMADXNX-UHFFFAOYSA-N .properties
IUPAC Name |
4-bromo-5-cyano-2-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEYGQYFCALMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-cyano-2-formylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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